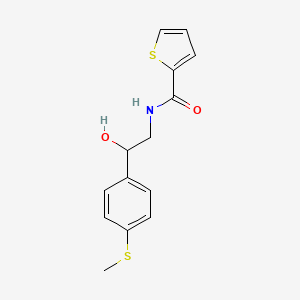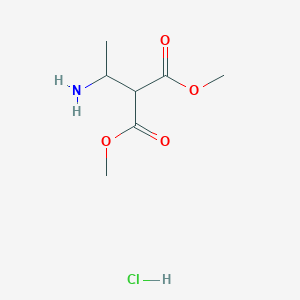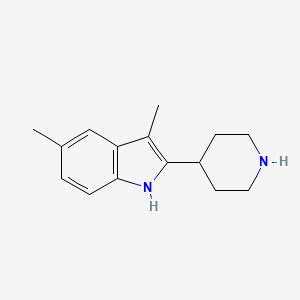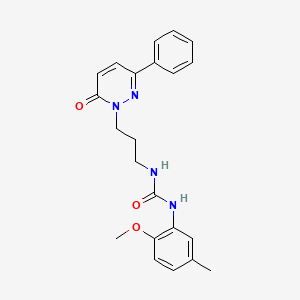
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Synthesis of Cycloalkylthiophene-Schiff Bases : Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have shown antibacterial activity against pathogenic strains and antifungal activity against Candida albicans. These compounds exhibited activity comparable to several standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Inhibitory Activity Toward Human Leukocyte Elastase
- 2-(Diethylamino)thieno1,3ŏxazin-4-ones Synthesis : A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones was synthesized and evaluated for inhibitory activity toward human leukocyte elastase (HLE). The most potent compound exhibited a K(i) value of 5.8 nM (Gütschow et al., 1999).
Molluscicidal Properties
- Thiazolo[5,4-d]pyrimidines Synthesis : Ethyl chloroformate/DMF mixture was used for ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford thiazolo[5,4-d]pyrimidin-7(6H)-one. These compounds have been screened for activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Fluorescent Dyes and Biothiols Detection
- Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) : Synthesized as a colorimetric and ratiometric fluorescent probe, this compound can detect biothiols in physiological media and is applicable in bioimaging. It exhibits rapid, sensitive, and selective detection capabilities (Wang et al., 2017).
Antimicrobial Activity
- Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates Synthesis : These analogues have been synthesized and shown anti-microbial activity. The study included docking studies and antimicrobial evaluation (Spoorthy et al., 2021).
Antiproliferative Activity
- Novel Thiophene and Thienopyrimidine Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative activity, showing significant activity against breast and colon cancer cell lines (Ghorab et al., 2013).
Wirkmechanismus
Target of Action
This compound lacks a known origin or established significance in scientific research due to the absence of data.
Mode of Action
The specific arrangement of these groups can influence the overall properties of the molecule.
Biochemical Pathways
Due to the lack of research, specific biochemical pathways affected by this compound are unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFDMYLSIZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)

![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2929667.png)

![N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate](/img/structure/B2929669.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)
